molecular formula C21H28N6O B2500847 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide CAS No. 2415602-57-0

4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide

Cat. No.: B2500847
CAS No.: 2415602-57-0
M. Wt: 380.496
InChI Key: DPLVIJGZXVHWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide is a complex organic compound that features a combination of cyclopropyl, dimethylamino, pyrimidinyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.

    Cyclopropyl Group Addition: The cyclopropyl group is added using cyclopropanation reactions, often involving diazo compounds and transition metal catalysts.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions, typically using amines and carbonyl compounds.

    Final Coupling: The final coupling step involves the reaction of the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic).

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, alkylated, and arylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide
  • **4-{cyclopropyl[6-(methylamino)pyrimidin-4-yl]amino}-N-phenylpiperidine-1-carboxamide
  • **4-{cyclopropyl[6-(dimethylamino)pyrimidin-4-yl]amino}-N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-25(2)19-14-20(23-15-22-19)27(17-8-9-17)18-10-12-26(13-11-18)21(28)24-16-6-4-3-5-7-16/h3-7,14-15,17-18H,8-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLVIJGZXVHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)N(C2CC2)C3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.